REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][Si](C)(C)C)[O:8][CH2:7][CH2:6][C:5]2(O[Si](C)(C)C)[C:17]#N.[OH2:24].[OH2:25].[Sn](Cl)Cl.Cl.C(OC(C)C)(=O)C>O.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH2:7][CH2:6][CH:5]2[C:17]([OH:25])=[O:24] |f:1.2.3|
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Name
|
|
Quantity
|
5 L
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
11.5 L
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
|
5.8 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.6 L
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Type
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solvent
|
Smiles
|
O
|
Name
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6-chloro-4,7-bis(trimethylsilyloxy)chroman-4-carbonitrile
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Quantity
|
2.2 kg
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Type
|
reactant
|
Smiles
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ClC=1C=C2C(CCOC2=CC1O[Si](C)(C)C)(C#N)O[Si](C)(C)C
|
Name
|
|
Quantity
|
3.35 kg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
2.04 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at ambient temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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the resulting mixture was stirred
|
Type
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TEMPERATURE
|
Details
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heated to 80-85° C. for 12 hours
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Duration
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12 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at ambient temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with isopropyl acetate (2×2 L)
|
Type
|
WASH
|
Details
|
washed with brine (3×6 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at a temperature below 50° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CCOC2=CC1O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 kg | |
YIELD: PERCENTYIELD | 125% | |
YIELD: CALCULATEDPERCENTYIELD | 125.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |